molecular formula C12H20N4S B4360657 1-cyclohexyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea

1-cyclohexyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B4360657
M. Wt: 252.38 g/mol
InChI Key: ZFDRVICUSQZDJK-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea is a thiourea derivative characterized by the presence of a cyclohexyl group and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of cyclohexylamine with 3,5-dimethyl-1H-pyrazol-4-yl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyrazolyl ring can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to its combination of a cyclohexyl group and a pyrazolyl moiety, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

1-cyclohexyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4S/c1-8-11(9(2)16-15-8)14-12(17)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDRVICUSQZDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334848
Record name N-Cyclohexyl-N′-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869195-27-7
Record name N-Cyclohexyl-N′-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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